L-Ascorbic acid,6-dodecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:
Esterification: L-Ascorbic acid reacts with dodecanoic acid in the presence of concentrated sulfuric acid at a controlled temperature.
Product Isolation: The reaction mixture is cooled and centrifuged to isolate the product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-Ascorbic acid under certain conditions.
Substitution: The ester bond can be hydrolyzed to release L-Ascorbic acid and dodecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis conditions are employed.
Major Products Formed
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-Ascorbic acid.
Substitution: L-Ascorbic acid and dodecanoic acid.
Scientific Research Applications
L-Ascorbic acid,6-dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Industry: Utilized in the food industry as an antioxidant to extend the shelf life of fat-containing products.
Mechanism of Action
The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic acid,6-hexadecanoate: Another ester of L-Ascorbic acid with hexadecanoic acid (palmitic acid), known for its potent hyaluronidase inhibitory activity.
L-Ascorbic acid,6-palmitate: Similar to L-Ascorbic acid,6-dodecanoate but with a longer fatty acid chain, used in similar applications.
Uniqueness
This compound is unique due to its balance of water and lipid solubility, making it versatile for various applications. Its shorter fatty acid chain compared to L-Ascorbic acid,6-hexadecanoate allows for different solubility and stability profiles, making it suitable for specific industrial and pharmaceutical uses .
Properties
Molecular Formula |
C18H30O7 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3 |
InChI Key |
DWKSHXDVQRZSII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
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